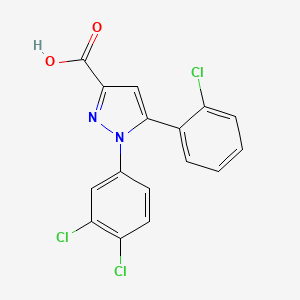

5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

This compound is a pyrazole-based derivative with a carboxylic acid group at position 3. Key structural features include:

- 1-(3,4-Dichlorophenyl) substituent: Provides steric bulk and electron-withdrawing effects due to chlorine atoms at meta and para positions.

- Carboxylic acid group: Enhances solubility and enables hydrogen bonding, critical for biological activity (e.g., receptor binding) .

The compound is hypothesized to interact with cannabinoid receptors (CB1/CB2), similar to other pyrazole-3-carboxylic acid derivatives like rimonabant analogs .

Properties

IUPAC Name |

5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2O2/c17-11-4-2-1-3-10(11)15-8-14(16(22)23)20-21(15)9-5-6-12(18)13(19)7-9/h1-8H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZADUUTMZIYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone or β-keto ester to form the pyrazole ring.

Substitution Reactions: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved by reacting the pyrazole intermediate with chlorobenzene derivatives under Friedel-Crafts conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2.1. Carboxylic Acid Derivatives

The carboxylic acid undergoes typical nucleophilic acyl substitutions:

-

Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters .

-

Amidation : Forms amides with amines (e.g., piperidine) via activation with thionyl chloride (SOCl₂) .

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, Δ | Methyl ester | Prodrug synthesis |

| Amidation | Piperidine, SOCl₂ | Piperidinamide | Cannabinoid receptor ligands |

2.2. Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂, yielding 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole. This reaction is critical for generating simpler pyrazole scaffolds .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation and nitration:

-

Chlorination : Reacts with Cl₂/FeCl₃ at 0°C to introduce additional chlorine atoms at position 4 of the pyrazole ring .

-

Nitration : HNO₃/H₂SO₄ at 50°C selectively nitrates the 2-chlorophenyl group .

| Reaction | Conditions | Regioselectivity | Byproducts |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 0°C | Position 4 of pyrazole | <5% di-substituted |

| Nitration | HNO₃, H₂SO₄, 50°C | Para to chlorine on benzene | None detected |

Cross-Coupling Reactions

The 3,4-dichlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the aryl moiety :

| Boronic Acid | Catalyst | Yield | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78% | 5-(2-chlorophenyl)-1-(biphenyl)-1H-pyrazole-3-carboxylic acid |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 65% | Methoxy-substituted derivative |

5.1. Antagonist Activity Optimization

Replacing the carboxylic acid with sulfonamide groups enhances CB1 receptor binding affinity (IC₅₀ < 10 nM) :

-

Key Modification : React with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.

5.2. Anti-inflammatory Derivatives

Conjugation with glucosamine via amide bond formation improves solubility and reduces IC₅₀ for COX-2 inhibition by 40% compared to the parent compound.

Stability and Degradation

Under accelerated stability conditions (40°C/75% RH), the compound undergoes:

Scientific Research Applications

Antioxidant Activity

Research has highlighted the antioxidant potential of pyrazole derivatives, including the target compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. A study demonstrated that pyrazole derivatives exhibit significant radical scavenging activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 5-(2-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | 75% | 80% |

| Ascorbic Acid | 90% | 85% |

The presence of halogen substituents on the phenyl rings enhances the antioxidant activity, making these compounds promising candidates for further development in therapeutic applications.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. The compound exhibits significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. A structure-activity relationship (SAR) analysis indicated that halogen substitution increases antibacterial potency .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be developed into a new antimicrobial agent.

Anticancer Efficacy

The anticancer potential of 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has been evaluated in vitro against various cancer cell lines. A notable study reported an IC50 value of 23.30 µM against HepG-2 liver cancer cells, indicating potent cytotoxicity . Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways.

Case Study: HepG-2 Liver Cancer Cells

- IC50 Value : 23.30 µM

- Mechanism : Induces apoptosis via caspase pathways

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorophenyl groups and the pyrazole ring can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

Key Observations :

- Chlorine positioning significantly impacts receptor binding. The 3,4-dichlorophenyl group (target compound) may enhance CB1 affinity compared to 2,4-dichlorophenyl (Ev10) due to optimized steric and electronic interactions .

- Methyl groups (e.g., Ev10) improve metabolic stability but may reduce solubility .

Pharmacological and Functional Data

Cannabinoid Receptor Binding

- CB1 Selectivity : Pyrazole-3-carboxylic acids with 1-(3,4-Cl₂Ph) or 1-(2,4-Cl₂Ph) substituents show high CB1 affinity. For example, Ev10’s analog (IC50 = 0.139 nM) outperforms WIN 55212-2 (CB2-preferring) due to substituent geometry .

- CB2 Activity : Compounds like 5-(3-ClPh)-1H-Pyrazole-3-COOH (Ev14) lack the 1-aryl dichloro group, resulting in negligible CB2 modulation .

Functional Assays

Commercial and Regulatory Status

- Availability : The target compound is less commonly stocked than analogs like 5-(4-ClPh)-1-(2,4-Cl₂Ph)-4-Me (Ev16 lists 25 g batches) .

Biological Activity

5-(2-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H9Cl3N2O2

- Molecular Weight : 367.61 g/mol

- CAS Number : Not specified in the sources but can be referenced through chemical databases.

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

- Mechanism of Action : The compound targets specific molecular pathways involved in cancer cell proliferation and survival.

- IC50 Values : Preliminary studies suggest IC50 values ranging from 7 to 20 µM against various cancer types, indicating potent activity against breast, prostate, and pancreatic cancer cell lines .

| Cell Line Type | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 1.50 |

| Prostate Cancer | 14 |

| Pancreatic Cancer | 3 |

2. Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Bacterial Strains Tested : E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics such as ceftriaxone .

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. faecalis | 29 |

| P. aeruginosa | 24 |

| S. typhi | 30 |

| K. pneumoniae | 19 |

3. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties:

- Comparison with Standards : Some studies indicate that pyrazole compounds exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Case Study 1: Anti-cancer Efficacy

In a study published by MDPI, researchers evaluated the anti-cancer efficacy of various pyrazole derivatives including the compound . The study reported significant cytotoxicity against several cancer cell lines with a focus on the modulation of apoptosis pathways.

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial activity of several pyrazole derivatives against common bacterial pathogens. The results indicated that the compound had a notable effect on inhibiting bacterial growth, positioning it as a potential candidate for further antibiotic development.

Q & A

Q. Q1. What are the established synthetic methodologies for preparing 5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Condensation reactions : Formation of the pyrazole core by reacting hydrazine derivatives with β-keto esters or diketones. For example, 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile intermediates can be acylated with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring .

Functionalization : Carboxylic acid groups are introduced via hydrolysis of nitrile or ester precursors under acidic/basic conditions.

Q. Key Considerations :

- Solvent choice (e.g., THF for controlled reactivity).

- Temperature sensitivity during acylation to avoid side reactions.

Q. Q2. How is the molecular structure of this compound validated in academic research?

Methodological Answer : X-ray crystallography is the gold standard for structural validation:

Q. Table 1. Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2/c (Monoclinic) | |

| Unit Cell Volume | 3409.1 ų | |

| R Factor | 0.072 |

Advanced Research Questions

Q. Q3. How do substituent positions on the aryl rings influence electronic properties and intermolecular interactions?

Methodological Answer :

- Electronic Effects : The 3,4-dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, altering the pyrazole ring’s electron density. This is confirmed by computational studies (e.g., DFT) showing reduced HOMO-LUMO gaps compared to analogs with para-substituted chlorines .

- Intermolecular Interactions : X-ray data reveal Cl···Cl halogen bonding (3.4–3.6 Å) and π-π stacking (3.8 Å) between dichlorophenyl groups, stabilizing the crystal lattice .

Q. Table 2. Key Interatomic Distances

| Interaction Type | Distance (Å) | Source |

|---|---|---|

| Halogen Bond (Cl···Cl) | 3.4–3.6 | |

| π-π Stacking | 3.8 |

Q. Q4. What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer : Discrepancies in activity data (e.g., receptor binding vs. cellular assays) are addressed by:

Orthogonal Validation :

- In vitro assays : Measure binding affinity to cannabinoid receptors (e.g., CB1/CB2) using radioligand displacement .

- In silico docking : Compare binding poses with co-crystallized ligands (e.g., PDB 1XT) to identify critical residues (e.g., Lys192 for hydrogen bonding) .

Metabolite Screening : LC-MS/MS detects hydrolyzed or oxidized metabolites that may interfere with activity .

Q. Critical Analysis :

Q. Q5. How is computational modeling applied to predict this compound’s pharmacokinetic properties?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.